2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid
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Overview
Description
2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a tetrahydro ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to create the benzodiazole core by reacting cyclohexanone derivatives with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Shares a similar tetrahydro ring system but lacks the benzodiazole structure.
1-(2-acetoxyethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid: Similar in structure but with different functional groups.
Uniqueness
2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-ethyl-3-methyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-3-9-12-8-6-4-5-7(11(14)15)10(8)13(9)2/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
SHUZZJHQYNPAPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1C)C(CCC2)C(=O)O |
Origin of Product |
United States |
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